

# A Preclinical Comparative Guide: (R)-MLT-985 versus MLT-943

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Compound of Interest		
Compound Name:	(R)-MLT-985	
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This guide provides a comprehensive preclinical comparison of two potent, orally bioavailable allosteric inhibitors of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1), **(R)-MLT-985** and MLT-943. Both compounds were developed as part of the same pyrazolopyrimidine urea program and serve as critical tool compounds for investigating the therapeutic potential of MALT1 inhibition. This document summarizes key preclinical data to inform researchers on their differential profiles in efficacy and safety.

#### Introduction to MALT1 Inhibition

MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which plays a crucial role in the activation of NF- $\kappa$ B signaling downstream of antigen and other receptors in immune cells. As a dual-function protein with both scaffold and proteolytic (paracaspase) activities, MALT1 is a compelling therapeutic target for autoimmune diseases and certain B-cell malignancies. Both **(R)-MLT-985** and MLT-943 are allosteric inhibitors that target the protease function of MALT1.

### In Vitro Potency and Selectivity

Both **(R)-MLT-985** and MLT-943 demonstrate potent inhibition of MALT1 protease activity in biochemical and cellular assays. **(R)-MLT-985** appears to have a higher biochemical potency.



Parameter	(R)-MLT-985	MLT-943	Reference
Biochemical IC50	3 nM	Not explicitly stated, but characterized as a potent inhibitor.	[1][2][3][4]
IL-2 Reporter Gene Assay (Jurkat T cells) IC50	20 nM	40 ± 20 nM	[1][4][5]
IL-2 Release (Human PBMC) IC50	0.5 μΜ	74 nM	[4][5]
IL-2 Release (Human Whole Blood) IC50	Not Available	0.6 - 0.8 μΜ	[6]
Selectivity	Excellent selectivity against a panel of 23 human proteases (all IC50 > 10 µM).	High selectivity against a range of proteases.	[4][5]

#### **Preclinical Efficacy**

The preclinical evaluation of **(R)-MLT-985** and MLT-943 has been conducted in different disease models, reflecting a potential divergence in their intended therapeutic applications.

### (R)-MLT-985 in Oncology

**(R)-MLT-985** has been primarily investigated in the context of B-cell malignancies, particularly Activated B-Cell-like Diffuse Large B-Cell Lymphoma (ABC-DLBCL), where MALT1 activity is often constitutive.

- In Vitro: **(R)-MLT-985** suppresses the growth of ABC-DLBCL cell lines and inhibits aberrant CARD11/BCL10/MALT1 complex signaling.[1]
- In Vivo: In a CARD11-mutant ABC-DLBCL xenograft model (OCI-Ly3), (R)-MLT-985 demonstrated tumor regression.[2][4]

#### **MLT-943 in Autoimmunity**



MLT-943 has been extensively studied in models of autoimmunity and inflammation.

 In Vivo: In a rat collagen-induced arthritis model, prophylactic treatment with MLT-943 suppressed anti-collagen antibody production and fully prevented paw swelling.[5] In a T-cell-dependent immunization model using sheep red blood cells (SRBCs), MLT-943 inhibited antibody production.[5]

#### **Pharmacokinetics**

Both compounds are orally bioavailable and were developed with favorable pharmacokinetic properties.[7][8]

Compound	Species	Dose	Cmax	Bioavailabil ity (F%)	Reference
MLT-943	Rat	3 mg/kg (p.o.)	0.7 μΜ	86%	[6]
MLT-943	Mice	3 mg/kg (p.o.)	0.5 μΜ	50%	[6]
(R)-MLT-985	Not explicitly detailed in the provided results.				

# **Safety and Toxicology**

A significant differentiating factor between the two compounds based on available data is their long-term safety profile. Extensive toxicology studies on MLT-943 have revealed a significant on-target toxicity related to the reduction of regulatory T cells (Tregs).

# MLT-943 and IPEX-Like Pathology

Prolonged treatment with MLT-943 in both rats and dogs led to a dose-dependent reduction in Tregs.[5][7] This resulted in the development of an immune dysregulation, polyendocrinopathy, enteropathy, X-linked (IPEX)-like syndrome, characterized by:[5][7][9]

Severe intestinal inflammation



- High serum IgE levels
- Systemic T-cell activation
- Mononuclear cell infiltration in multiple tissues

This IPEX-like pathology is a significant safety concern for chronic administration of MLT-943 in autoimmune indications.[5][9]

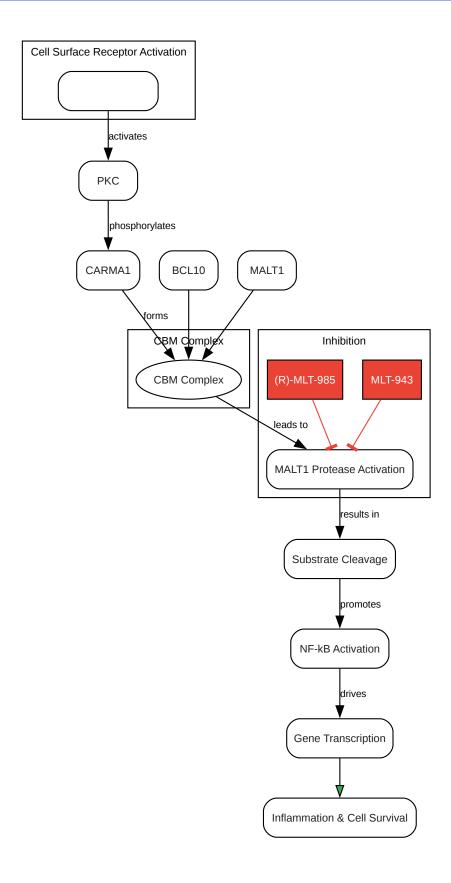
#### (R)-MLT-985 Safety Profile

Detailed long-term toxicology studies for **(R)-MLT-985** are not as extensively reported in the provided search results. However, it is noted that on-target pathology has been observed with this class of compounds.[10] The development of **(R)-MLT-985** with a focus on oncology may imply a different risk-benefit assessment compared to a compound intended for chronic autoimmune diseases.

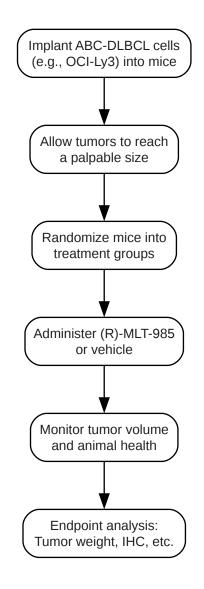
# Signaling Pathways and Experimental Workflows MALT1 Signaling Pathway

The following diagram illustrates the central role of MALT1 in the NF-kB signaling pathway, which is inhibited by both **(R)-MLT-985** and MLT-943.









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